molecular formula C13H8Cl3NO B15075689 4-chloro-N-(2,6-dichlorophenyl)benzamide

4-chloro-N-(2,6-dichlorophenyl)benzamide

Cat. No.: B15075689
M. Wt: 300.6 g/mol
InChI Key: MGCCUXCCTBKJAN-UHFFFAOYSA-N
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Description

4-chloro-N-(2,6-dichlorophenyl)benzamide is a crystalline compound that belongs to the class of benzoyl amides. It is stabilized by hydrogen bonds and stacking interactions. This compound has two asymmetric conformations, which are oriented in different crystal structures . The molecular formula of this compound is C13H8Cl3NO, and it has a molecular weight of 300.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,6-dichlorophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-dichloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,6-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-N-(2,6-dichlorophenyl)benzamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,6-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2,6-dichlorophenyl)benzamide is unique due to its specific substitution pattern and the resulting chemical and physical properties. The presence of chlorine atoms at the 2, 4, and 6 positions on the benzene rings contributes to its stability and reactivity, making it distinct from other benzamide derivatives .

Properties

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

4-chloro-N-(2,6-dichlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

MGCCUXCCTBKJAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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